molecular formula C2H6N2O2 B122425 Methyl carbazate CAS No. 6294-89-9

Methyl carbazate

Cat. No. B122425
CAS RN: 6294-89-9
M. Wt: 90.08 g/mol
InChI Key: WFJRIDQGVSJLLH-UHFFFAOYSA-N
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Description

Methyl carbazate is a chemical compound that has been studied for various applications, including its potential as an antitumor and antifilarial agent. It has been synthesized through different chemical transformations and has shown significant biological activity in various assays. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a derivative of methyl carbazate, demonstrated notable in vivo antifilarial activity and cytotoxic activity against leukemia cells .

Synthesis Analysis

The synthesis of methyl carbazate derivatives involves several chemical reactions. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate was prepared from 2-amino-4-(chloromethyl)thiazole as a starting material . Another synthesis route involves the reaction of 1,1-carbonyldiimidazole (CDI) with MeNH3Cl to produce N-methyl carbamoylimidazole, which acts as a methyl isocyanate substitute and can be used to synthesize various N-methylureas, carbamates, and thiocarbamates . Additionally, methyl N-phenyl carbamate has been synthesized from aniline using methyl formate, suggesting an alternative route to carbamates .

Molecular Structure Analysis

The molecular structure of methyl carbazate derivatives has been characterized using various spectroscopic techniques. For instance, the structure of methyl 3-[(E)-(2-hydroxy-1-naphthyl)methylidene]carbazate was confirmed through powder X-ray diffraction, FT-IR, FT-RAMAN spectra, and NMR spectroscopy . The crystal structures of several transition metal complexes based on methyl carbazate have also been determined by single-crystal X-ray diffraction, revealing different space groups and coordination environments .

Chemical Reactions Analysis

Methyl carbazate and its derivatives participate in a variety of chemical reactions. The reactivity of N-methyl carbamoylimidazole with nucleophiles such as amines, amino acids, thiols, and alcohols has been explored, leading to the formation of corresponding ureas, carbamates, and thiocarbamates . The synthesis of methyl 4,5-dihydro-2H-pyrazolo[3,4-a]carbazole-3-carboxylates from 1-oxo-1,2,3,4-tetrahydrocarbazoles demonstrates the versatility of carbazole derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl carbazate derivatives have been extensively studied. For example, the bluish-green emitting organic compound methyl 3-[(E)-(2-hydroxy-1-naphthyl)methylidene]carbazate exhibits specific absorption and emission properties, with a melting point of 205 °C . The thermal stability and sensitivity of energetic transition metal complexes based on methyl carbazate have been investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), showing good thermal stabilities and acceptable sensitivity levels .

Scientific Research Applications

1. Optical and Electrical Properties

Methyl carbazate derivatives demonstrate significant potential in optical and electrical applications. For example, methyl-3-(2-furylmethylidene) carbazate shows notable optical, thermal, dielectric, and mechanical properties, making it useful for various technological applications (Gomathi & Gopalakrishnan, 2015). Similarly, another derivative, methyl 3-[(E)-(2-hydroxy-1-naphthyl)methylidene]carbazate, exhibits bluish-green emission properties, which could have potential applications in fluorescence and antimicrobial activities (Gomathi, Srinivasan, Velmurugan, & Gopalakrishnan, 2015).

2. Chemical Reaction Studies

Studies on the kinetic behavior of methyl carbazate in the gas phase provide insights into its chemical properties, such as its reaction mechanisms and product formation, which can be relevant in various chemical synthesis processes (Herize, Mora, Lezama, Márquez, Córdova, & Chuchani, 2009).

3. Crystal Structure Analysis

The examination of various methyl carbazate compounds, such as methyl 3-(4-methylbenzylidene)carbazate, offers detailed insights into their crystal structures, which is fundamental for understanding their potential applications in materials science (Li, Zhang, & Jian, 2010).

4. Catalysis in Chemical Reactions

Methyl carbazate-based compounds can act as catalysts in certain chemical reactions. For instance, transition metal complexes based on methyl carbazate have shown excellent catalytic performance in the thermal decomposition of ammonium perchlorate, which could have applications in energetics and materials science (Yang, Wang, Li, Du, Wang, & Zhang, 2019).

5. Applications in Organic Synthesis

Methyl carbazate is also used in organic synthesis. For example, a study demonstrated its use in the oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides, leading to the production of quinazoline-2-carboxylates. This indicates its potential in the synthesis of complex organic compounds (Kumar, Begum, & Imran, 2020).

6. Corrosion Inhibition

Methyl carbamate, a related compound, has been studied for its corrosion inhibition properties on copper in acidic environments, suggesting potential applications in material protection and industrial maintenance (John, Kuruvilla, & Joseph, 2013).

Safety And Hazards

Methyl carbazate is considered hazardous. It is toxic if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Methyl carbazate has been used in the synthesis of energetic transition metal complexes . These complexes exhibit excellent catalytic performance on the thermal decomposition of ammonium perchlorate . This suggests potential future directions in the field of energetic materials.

properties

IUPAC Name

methyl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6N2O2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJRIDQGVSJLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3020835
Record name Methyl carbazate
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Molecular Weight

90.08 g/mol
Source PubChem
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Product Name

Methyl carbazate

CAS RN

6294-89-9
Record name Methyl carbazate
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Record name Methyl carbazate
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Record name Methyl carbazate
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Record name Hydrazinecarboxylic acid, methyl ester
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Record name Methyl carbazate
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Record name Methyl carbazate
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Record name METHYL CARBAZATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
342
Citations
A Herize, JR Mora, J Lezama… - Journal of Physical …, 2009 - Wiley Online Library
… of a hydrogen attached to N such as methyl carbazate. Therefore, the purpose is to find whether methyl carbazate substrate proceeds according or different to reactions (2) or (5). …
Number of citations: 5 onlinelibrary.wiley.com
C Sitong, G Weiming, Z Bo, Z Tonglai, Y Li - Polyhedron, 2016 - Elsevier
A series of transition metal (1 Mn(II), 2 Ni(II), 3 Cu(II), 4 Zn(II) and 5 Cd(II)) methyl carbazate perchlorate energetic complexes were synthesized in aqueous solution. The crystal …
Number of citations: 11 www.sciencedirect.com
A Kathiresan, K Srinivasan, S Brinda, M Nethaji… - Transition Metal …, 2012 - Springer
… From the viewpoint of coordination chemistry, methyl carbazate … Since methyl carbazate is a neutral molecule, its metal … divalent metal complexes, containing methyl carbazate and 2-…
Number of citations: 28 link.springer.com
ST Chen, WM Guo, TL Zhang - Journal of Coordination Chemistry, 2016 - Taylor & Francis
… Methyl carbazate (MCZ) is an important intermediate, widely used in organic synthesis, pharmacy, and petrochemical industry [Citation1, 2]. It can be used in the synthesis of …
Number of citations: 7 www.tandfonline.com
X Yang, Y Wang, Z Li, J Du, L Wang… - New Journal of Chemistry, 2019 - pubs.rsc.org
… Methyl carbazate (MCZ) is an essential intermediate in organic synthesis, and not only can it be used as a raw material to synthesize heterocyclic compounds but it can also be used as …
Number of citations: 8 pubs.rsc.org
G Ma, T Zhang, K Yu - Journal of the Brazilian Chemical Society, 2005 - SciELO Brasil
A new coordination complex, [Zn(MCZ)3](NO3)2·H2O, was synthesized by the reaction of the aqueous solutions of zinc(II) nitrate and methyl carbazate. The complex was characterized …
Number of citations: 16 www.scielo.br
R Truhaut, R Ferrando, JM Faccini, AM Monro - Toxicology, 1981 - Elsevier
… metabolite, methyl carbazate, … methyl carbazate in the usual battery of mutagenicity tests (Schach yon Wittenau, M., pers. comm.]. The highest dose level (10 mg/kg) of methyl carbazate …
Number of citations: 7 www.sciencedirect.com
M Nonoyama - Inorganica chimica acta, 1988 - Elsevier
… methyl carbazate, and semicarbazide were cyclopalladated with lithium tetrachloropalladate … Hmcp was prepared similarly from methyl carbazate instead of acetylhydrazine. …
Number of citations: 12 www.sciencedirect.com
LY Xie, S Peng, F Liu, JY Yi, M Wang… - Advanced Synthesis …, 2018 - Wiley Online Library
… In this work, readily available nitriles are used as the amide source, and methyl carbazate as both the radical activating reagent and oxygen source. This is the first report on the ester-…
Number of citations: 110 onlinelibrary.wiley.com
ZJ Wang, D Benitez, E Tkatchouk… - Journal of the …, 2010 - ACS Publications
… Ph 3 PAuNTf 2 and methyl carbazate, in a 1:1 ratio, and Ph 3 PAuNTf 2 and 1, in a 1:10 ratio, in CD 3 NO 2 . The sample containing Ph 3 PAuNTf 2 and methyl carbazate showed a …
Number of citations: 192 pubs.acs.org

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